![molecular formula C6H6N2O2S B060181 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid CAS No. 1286754-48-0](/img/structure/B60181.png)
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid
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Overview
Description
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S . It has a molecular weight of 170.19 .
Synthesis Analysis
While specific synthesis methods for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid are not available in the search results, pyrazole derivatives in general have been synthesized through various methods . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis .Molecular Structure Analysis
The InChI code for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is 1S/C6H6N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Scientific Research Applications
Anticancer Agents
The thiazole group is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Compounds like 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid are being explored for their potential as antitumor agents. They aim to achieve higher specificity and lower toxicity in cancer treatment . The combination of thiazole and pyrazole rings has shown promise in the development of new anticancer drugs, with some derivatives studied for their activity as topoisomerase II alpha inhibitors .
Anticoagulant Drugs
In the quest for safer anticoagulants, derivatives of thiazole-containing compounds are being investigated. The goal is to develop new generation anticoagulant drugs that minimize the risk of internal bleeding. The structural features of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid could contribute to this field by providing a balance between efficacy and safety .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various targets such as cdk2 and topoisomerase II . These targets play crucial roles in cell cycle regulation and DNA replication, respectively.
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to inhibit cdk2, a key regulator of the cell cycle . Additionally, some pyrazole derivatives have been found to interact with topoisomerase II, causing DNA double-strand breaks .
Result of Action
Based on the known actions of pyrazole derivatives, it can be inferred that this compound may induce changes in cell cycle progression and dna structure .
properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKODQCNNRWSYRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC(=NN21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204562 |
Source
|
Record name | Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid | |
CAS RN |
1286754-48-0 |
Source
|
Record name | Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286754-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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